![molecular formula C24H30N2O4 B2679073 N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenyl)acetamide CAS No. 921526-24-1](/img/structure/B2679073.png)
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenyl)acetamide
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Description
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C24H30N2O4 and its molecular weight is 410.514. The purity is usually 95%.
BenchChem offers high-quality N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of compounds with structures related to N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenyl)acetamide often involves multi-step processes, utilizing starting materials that are commercially available or can be synthesized through relatively straightforward methods. For example, (E)-5-(methoxyimino)-3,5-dihydrobenzo[e][1,2]oxazepin-4(1H)-one analogues were synthesized through a practical method involving four steps, starting from a known pesticide and pharmacology intermediate (Yang et al., 2017). These compounds demonstrated moderate to high fungicidal activities against phytopathogenic fungi, suggesting their potential as fungicidal candidates for crop protection.
Biological Activity and Pharmaceutical Potential
The metabolic processing of compounds structurally similar to the one has been explored in various studies, such as the in vitro metabolism of alachlor by human liver microsomes and human cytochrome P450 isoforms, which provides insights into the biotransformation of environmental chemicals and potentially related compounds in humans (Coleman et al., 1999).
Moreover, research into compounds with the dibenzo[e][1,2]oxazepin-4(1H)-one structure has shown potential for pharmaceutical applications. For instance, tubulin-binding dibenz[c,e]oxepines as colchinol analogues for targeting tumour vasculature were prepared and screened for their ability to inhibit tubulin polymerisation and the growth of leukemia cells (Edwards et al., 2011). These findings point towards the therapeutic potential of such compounds in cancer treatment.
properties
IUPAC Name |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-2-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O4/c1-16(2)14-26-20-11-8-18(13-21(20)30-15-24(3,4)23(26)28)25-22(27)12-17-6-9-19(29-5)10-7-17/h6-11,13,16H,12,14-15H2,1-5H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONJLNOBHAWRACP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C=C(C=C2)NC(=O)CC3=CC=C(C=C3)OC)OCC(C1=O)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenyl)acetamide |
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